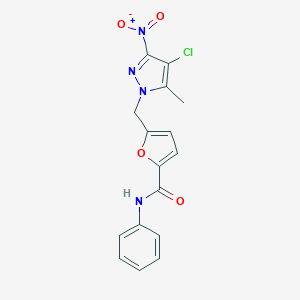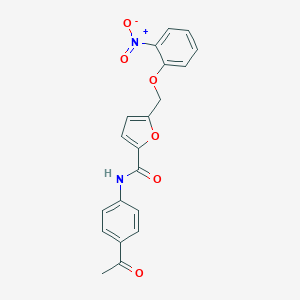
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as CEP-32207, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of CEP-32207 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, CEP-32207 has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. In oncology, CEP-32207 has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell proliferation and survival. In immunology, CEP-32207 has been shown to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CEP-32207 has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. In neurology, CEP-32207 has been shown to reduce oxidative stress, to increase the expression of neurotrophic factors, and to improve synaptic plasticity. In oncology, CEP-32207 has been shown to inhibit cell proliferation, to induce apoptosis, and to reduce tumor growth in animal models. In immunology, CEP-32207 has been shown to reduce inflammation, to modulate the immune response, and to improve the outcome of autoimmune diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-32207 has several advantages for lab experiments, including its high purity, stability, and availability. However, there are also some limitations, such as its relatively high cost, low solubility in water, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of CEP-32207. In neurology, further studies are needed to elucidate the mechanism of action of CEP-32207 and to determine its potential therapeutic applications in other neurological disorders. In oncology, further studies are needed to optimize the dosage and administration of CEP-32207 and to determine its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the potential use of CEP-32207 in the treatment of autoimmune diseases and to determine its potential side effects and toxicity in humans.
Conclusion:
CEP-32207 is a promising chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. While there are some limitations to its use in lab experiments, there are also several future directions for its study in neurology, oncology, and immunology.
Métodos De Síntesis
The synthesis of CEP-32207 involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product, CEP-32207. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
CEP-32207 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, CEP-32207 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CEP-32207 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In immunology, CEP-32207 has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C15H18ClN3O3 |
Peso molecular |
323.77 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18ClN3O3/c1-5-19-8-10(9(2)18-19)15(20)17-12-7-13(21-3)11(16)6-14(12)22-4/h6-8H,5H2,1-4H3,(H,17,20) |
Clave InChI |
NEXUKPZFUZNQHK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
SMILES canónico |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)

